5-(4-Fluorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
5-(4-Fluorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: is a complex organic compound characterized by its unique structural features. This compound contains a fluorophenyl group, a trimethoxyphenyl group, and a pyrrolo[3,4-c]pyrrole core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the fluorophenyl and trimethoxyphenyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorophenyl and trimethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
5-(4-Fluorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- 5-(4-Bromophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-fluorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and overall properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21FN2O7 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4,6-dioxo-1-(2,3,4-trimethoxyphenyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C22H21FN2O7/c1-30-13-9-8-12(18(31-2)19(13)32-3)16-14-15(17(24-16)22(28)29)21(27)25(20(14)26)11-6-4-10(23)5-7-11/h4-9,14-17,24H,1-3H3,(H,28,29) |
InChI Key |
DJUHLCLAQVXCJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3C(C(N2)C(=O)O)C(=O)N(C3=O)C4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
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